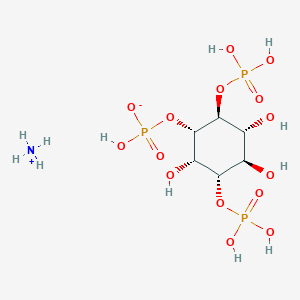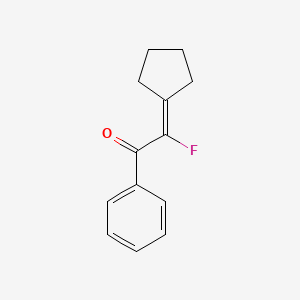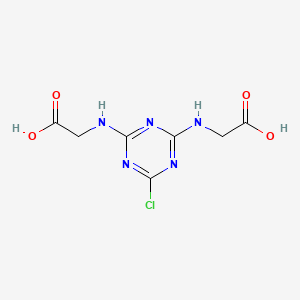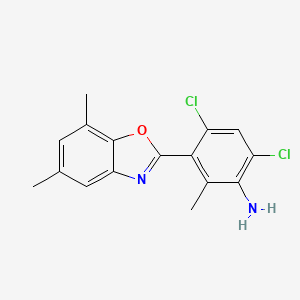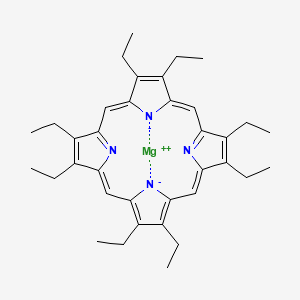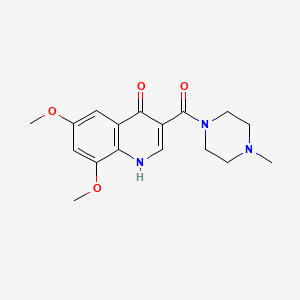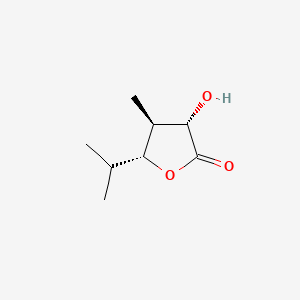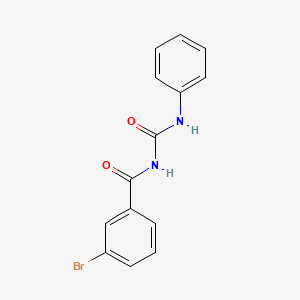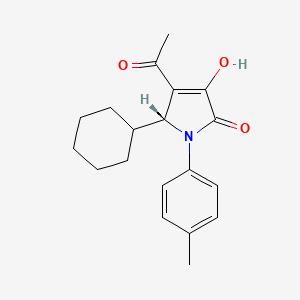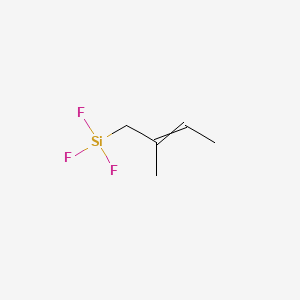
Trifluoro(2-methyl-2-butenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoro(2-methyl-2-butenyl)silane is an organosilicon compound with the molecular formula C5H9F3Si and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to a 2-methyl-2-butenyl group. It is a colorless liquid that is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trifluoromethyltrimethylsilane: Similar to trifluoro(2-methyl-2-butenyl)silane, this compound is used in the synthesis of trifluoromethyl-containing compounds.
Uniqueness
This compound is unique due to its specific structure, which combines a trifluoromethyl group with a 2-methyl-2-butenyl group. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other trifluoromethylsilane compounds .
属性
分子式 |
C5H9F3Si |
|---|---|
分子量 |
154.20 g/mol |
IUPAC 名称 |
trifluoro(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |
InChI 键 |
XXPNUJCCKBFOJE-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)C[Si](F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


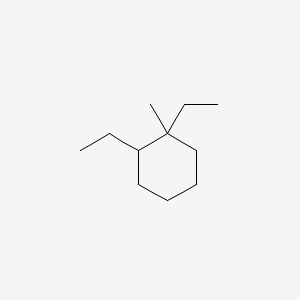
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

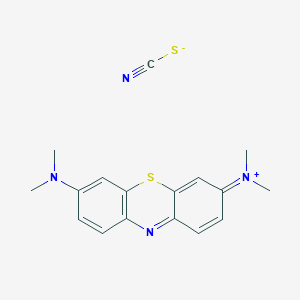
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
